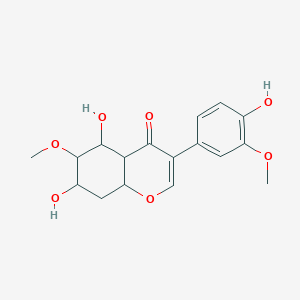

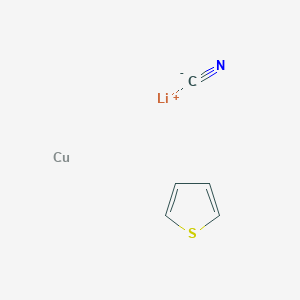

![molecular formula C16H21NO4 B12330817 Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester](/img/structure/B12330817.png)

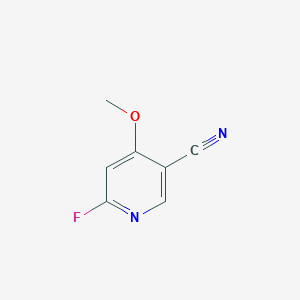

Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Convolvine can be synthesized through reactions with alkyl halides and aliphatic or aromatic acid chlorides . For instance, convolvine reacts with methyliodide, hexylbromide, amylbromide, nonylbromide, and benzylchloride to produce various N-alkyl derivatives . These reactions typically proceed under reflux conditions with yields ranging from 60% to 85% .

Industrial Production Methods

The industrial production of convolvine involves the extraction of the alkaloid from the aerial parts and roots of Convolvulus subhirsutus and Convolvulus pseudocanthabrica . The content of convolvine in these plants can reach up to 0.7% in the roots .

Chemical Reactions Analysis

Types of Reactions

Convolvine undergoes several types of chemical reactions, including:

Substitution Reactions: Convolvine reacts with alkyl halides to form N-alkyl derivatives.

Acylation Reactions: Convolvine reacts with aliphatic and aromatic acid chlorides to form N-acyl derivatives.

Common Reagents and Conditions

Alkyl Halides: Methyliodide, hexylbromide, amylbromide, nonylbromide, benzylchloride.

Acid Chlorides: Aliphatic and aromatic acid chlorides.

Reaction Conditions: Reactions typically proceed under reflux conditions.

Major Products

Scientific Research Applications

Convolvine and its derivatives have been extensively studied for their pharmacological properties . Some of the key applications include:

Mechanism of Action

Convolvine exerts its effects by interacting with cholinergic muscarinic receptors, specifically M2 and M4 . It also potentiates the effect of other muscarinic memory enhancers, such as arecoline, thereby imparting nootropic abilities . Additionally, convolvine has been found to modulate the sigma-1 receptor, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Convolvine is often compared with other tropane alkaloids, such as convolamine and convolvidine . While convolamine also exhibits neuroprotective properties, convolvidine is known for its higher antihypoxic activity . The unique combination of pharmacological activities makes convolvine a valuable compound for further research and development.

Similar Compounds

Convolamine: Another tropane alkaloid with neuroprotective properties.

Convolvidine: A bis-derivative of convolvine with higher antihypoxic activity.

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3/t11-,12+,13? |

InChI Key |

HDLNHIIKSUHARQ-FUNVUKJBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

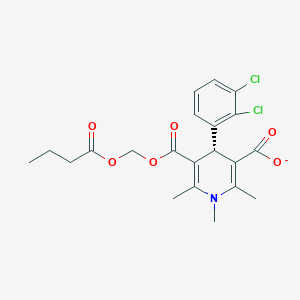

![acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12330768.png)

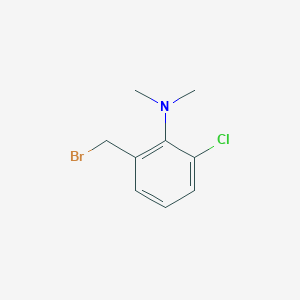

![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)